Home > Products > Screening Compounds P33378 > [Tyr-Pro-Phe-NH-CH2-]2
[Tyr-Pro-Phe-NH-CH2-]2 -

[Tyr-Pro-Phe-NH-CH2-]2

Catalog Number: EVT-10970992
CAS Number:
Molecular Formula: C48H57N7O8
Molecular Weight: 860.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound [TyrProPheNHCH2]2[Tyr-Pro-Phe-NH-CH_2]_2 is a cyclic peptide derivative, specifically a dimer of a tetrapeptide that includes the amino acids Tyrosine, Proline, and Phenylalanine. This compound is notable for its structural and functional properties, which are relevant in various biochemical applications, particularly in the field of pharmacology and peptide synthesis. The compound can be classified under cyclic peptides due to its unique ring structure formed by the linkage of two identical peptide units.

Source and Classification

The synthesis of this compound is often derived from established methodologies for peptide synthesis, including solid-phase peptide synthesis and solution-phase techniques. It falls under the classification of peptidomimetics, which are compounds designed to mimic the biological activity of peptides while offering enhanced stability or bioavailability.

Synthesis Analysis

Methods

The synthesis of [TyrProPheNHCH2]2[Tyr-Pro-Phe-NH-CH_2]_2 typically employs solid-phase peptide synthesis techniques. The process involves several key steps:

  1. Preparation of Resin: A suitable resin is functionalized to attach the first amino acid (Tyrosine).
  2. Sequential Coupling: Each subsequent amino acid (Proline and Phenylalanine) is added through coupling reactions, often using coupling reagents such as benzotriazol-1-yloxytrispyrrolidinophosphonium hexafluorphosphate.
  3. Cyclization: The linear peptide can be cyclized via a reaction that forms a bond between the terminal amine and carboxylic acid groups, often facilitated by activating agents like 1-hydroxybenzotriazole.
  4. Deprotection and Purification: After cyclization, protecting groups are removed, and the product is purified using high-performance liquid chromatography.

Technical Details

The synthesis may also involve modifications to enhance stability or biological activity, such as incorporating non-natural amino acids or altering the backbone structure to improve pharmacokinetic properties .

Molecular Structure Analysis

Structure

The molecular structure of [TyrProPheNHCH2]2[Tyr-Pro-Phe-NH-CH_2]_2 consists of two identical peptide units linked by a methylene bridge. The general formula can be represented as:

C20H24N4O4C_{20}H_{24}N_4O_4

Data

  • Molecular Weight: Approximately 392 g/mol
  • Configuration: The compound exhibits chirality due to the presence of L-amino acids.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions, including:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze back into its constituent amino acids.
  • Reactions with Nucleophiles: The amide bond can react with nucleophiles leading to modifications in its structure.
  • Cyclization Reactions: Further cyclization can occur under specific conditions to form more complex cyclic structures.

Technical Details

Mechanism of Action

Process

The mechanism of action for [TyrProPheNHCH2]2[Tyr-Pro-Phe-NH-CH_2]_2 primarily involves its interaction with opioid receptors in the human body. This compound acts as an agonist at mu-opioid receptors, which are crucial for pain modulation and analgesic effects.

Data

Studies indicate that modifications in the sequence or structure can significantly alter binding affinity and efficacy at these receptors. For example, variations in chirality or substituents on the phenylalanine residue can influence receptor interactions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

Relevant analyses such as circular dichroism have shown that structural conformations can be significantly affected by environmental factors like pH and solvent polarity .

Applications

Scientific Uses

The compound [TyrProPheNHCH2]2[Tyr-Pro-Phe-NH-CH_2]_2 has several applications in scientific research:

  • Pharmaceutical Development: Used as a lead compound for developing new analgesics targeting opioid receptors.
  • Biochemical Studies: Investigated for understanding receptor-ligand interactions and conformational studies.
  • Peptide Synthesis Research: Serves as a model compound for developing new synthetic methodologies in peptide chemistry.
Introduction to Bifunctional Opioid Peptide Design

Conceptual Framework for Multitarget Opioid Ligands

The conceptual foundation for designing multitarget opioid ligands centers on the designed multiple ligands (DMLs) approach, which strategically combines pharmacophores with distinct receptor subtype selectivities into a single molecule. This framework emerged from observations that co-administration of mu-opioid receptor agonists and delta-opioid receptor antagonists produces synergistic analgesia while attenuating tolerance development. The [Tyr-Pro-Phe-NH-CH2-]₂ scaffold operationalizes this concept through its incorporation of two key structural elements: (1) the mu-opioid receptor agonist pharmacophore derived from endomorphin-2 (Tyr-Pro-Phe-Phe), and (2) the delta-opioid receptor antagonist moiety represented by the Dmt-Tic (2',6'-dimethyl-L-tyrosine-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) pharmacophore [3].

Critical to the success of such bifunctional ligands is the chemical spacer connecting these pharmacophores. The ethylenediamine bridge (-NH-CH₂-CH₂-NH-) in [Tyr-Pro-Phe-NH-CH2-]₂ serves as a precisely engineered tether that maintains optimal spatial separation and conformational flexibility between the terminal pharmacophores. This molecular architecture allows simultaneous engagement with both mu-opioid and delta-opioid receptors while preserving the inherent activity profiles of each domain. The spacer length is optimized to prevent steric hindrance at receptor binding sites while ensuring that the pharmacophores can adopt their bioactive conformations. This design principle represents a significant advancement over earlier dimeric ligands, which often featured suboptimal connections that compromised receptor recognition or functional activity [3] [4].

The structural sophistication of [Tyr-Pro-Phe-NH-CH2-]₂ extends beyond simple pharmacophore linkage. Its design incorporates peptidomimetic strategies to enhance metabolic stability and bioavailability. Key features include the C-terminal modification (-NH-CH₂-) that replaces the conventional carboxylic acid, reducing susceptibility to carboxypeptidase degradation. This modification exemplifies the transition from first-generation linear peptides to advanced pseudopeptides with improved pharmaceutical properties. The dimeric structure further enhances receptor engagement through potential multivalent binding effects, a concept supported by pharmacological evidence demonstrating enhanced potency in bivalent ligands targeting opioid receptor complexes [3] [4].

Pharmacological Rationale for μ-Opioid Receptor Agonism and δ-Opioid Receptor Antagonism

The combination of mu-opioid receptor agonism and delta-opioid receptor antagonism in a single molecule addresses fundamental limitations of conventional opioid analgesics. Extensive preclinical evidence indicates that delta-opioid receptor antagonists selectively inhibit the development of tolerance to and dependence on mu-opioid receptor agonists without compromising their acute analgesic effects. This pharmacological synergy stems from the functional interaction between these receptor subtypes within neural circuits governing pain processing and adaptation. Chronic mu-opioid receptor activation triggers neuroadaptive changes that are modulated by delta-opioid receptor activity, leading to diminished analgesic response over time [3].

The molecular basis for this interaction involves receptor heterodimerization and intracellular signaling crosstalk. When mu-opioid and delta-opioid receptors form heteromeric complexes, their pharmacological properties differ significantly from individual homomeric receptors. Delta-opioid receptor antagonists can allosterically modulate mu-opioid receptor signaling within these complexes, stabilizing conformations that favor G-protein coupling over β-arrestin recruitment. This preferential signaling pathway enhances analgesic efficacy while reducing internalization and downstream adaptive changes that contribute to tolerance. The [Tyr-Pro-Phe-NH-CH2-]₂ derivative H-Tyr-Pro-Phe-Phe-NH-CH₂-CH₂-NH-Tic-Dmt exemplifies this principle, maintaining high mu-opioid receptor affinity (Kᵢ = 1.03 nM) and potent mu-opioid receptor agonist activity in the guinea pig ileum assay (EC₅₀ = 1.85 nM) while simultaneously exhibiting potent delta-opioid receptor antagonism (Kₑ = 0.45 nM in mouse vas deferens) [3].

Table 1: Receptor Binding and Functional Activity Profile of H-Tyr-Pro-Phe-Phe-NH-CH₂-CH₂-NH-Tic-Dmt

Parameterμ-Opioid Receptorδ-Opioid Receptor
Binding Affinity (Kᵢ, nM)1.031.45
Functional ActivityAgonist (EC₅₀ = 1.85 nM)Antagonist (Kₑ = 0.45 nM)
Receptor Selectivity (μ/δ ratio)1.4-

The balanced receptor affinity ratio (μ/δ ≈ 1.4) observed in binding studies is particularly significant. This near-equilibrium allows simultaneous engagement of both receptor subtypes at similar concentrations, creating the optimal conditions for functional interaction. The compound's ability to retain the high mu-opioid receptor affinity characteristic of endomorphin-2 (Kᵢ = 0.69 nM) while incorporating potent delta-opioid receptor antagonism comparable to the reference compound Dmt-Tic-NH₂ (Kᵢ = 1.22 nM) demonstrates successful integration of dual pharmacologies within a single molecule. This pharmacological profile translates to in vivo effects characterized by sustained analgesia without progressive dose escalation, addressing a critical limitation of conventional mu-opioid receptor-selective analgesics [3].

Historical Development of Peptide-Based Bifunctional Ligands

The evolution of peptide-based bifunctional opioid ligands reflects progressive refinement in molecular design strategies. Early approaches focused on chimeric peptides created by simple fusion of existing peptide sequences, often resulting in compounds with compromised receptor recognition or unpredictable pharmacology. The transition to rational spacer-incorporated designs represented a significant advancement, beginning with pseudotetrapeptides like DIPP[Ψ] that combined mu-opioid receptor agonist and delta-opioid receptor antagonist properties through local modifications rather than distinct pharmacophores. These proof-of-concept compounds demonstrated reduced tolerance and physical dependence in rodent models but exhibited suboptimal receptor selectivity profiles [3].

A transformative development emerged with the tail-to-tail dimerization strategy applied to established pharmacophores. The 1990s saw innovations such as the μ-selective dermorphin analogues and δ-selective enkephalin dimers connected through various alkane bridges. These investigations established critical structure-activity relationships for spacer length and composition. Ethylene glycol chains, aliphatic diamines, and polyethylene glycol linkers were systematically evaluated, revealing that optimal spacer length (typically equivalent to 16-22 atoms) was essential for preserving activity at both target receptors. The ethylenediamine spacer incorporated in [Tyr-Pro-Phe-NH-CH2-]₂ represents the culmination of this optimization process, providing sufficient length and flexibility without introducing excessive hydrophobicity or steric bulk [3] [4].

Table 2: Evolution of Key Bifunctional Opioid Ligand Designs

GenerationRepresentative CompoundsDesign ApproachLimitations
First Generation (1980s-1990s)Dermorphin-enkephalin hybridsLinear sequence fusionLoss of receptor selectivity; proteolytic instability
Second Generation (1990s-2000s)DIPP[Ψ]; H-Dmt-Tic-Gly-NH-BzlLocal modificationsImbalanced μ/δ activity; partial δ agonist activity
Third Generation (2000s-present)H-Tyr-Pro-Phe-Phe-NH-CH₂-CH₂-NH-Tic-Dmt; [Tyr-Pro-Phe-NH-CH₂-]₂ derivativesTail-to-tail spacer linkageSynthetic complexity; formulation challenges

The integration of the endomorphin-2 pharmacophore into bifunctional ligands marked another milestone. Endomorphins offered advantages over other mu-opioid receptor agonists due to their high receptor selectivity and potent analgesia, but their therapeutic potential was limited by rapid degradation and poor blood-brain barrier penetration. By incorporating the core tetrapeptide sequence Tyr-Pro-Phe-Phe within bifunctional scaffolds, researchers preserved the beneficial pharmacological profile while enhancing stability through C-terminal modification. The [Tyr-Pro-Phe-NH-CH2-]₂ architecture specifically addresses metabolic stability through the replacement of the C-terminal carboxylic acid with a methylene group, reducing susceptibility to carboxypeptidase cleavage while maintaining receptor recognition [3] [4].

The most sophisticated development in this field is the asymmetric dimeric design exemplified by [Tyr-Pro-Phe-NH-CH2-]₂ derivatives. Unlike earlier symmetric dimers, these compounds incorporate distinct pharmacophores at each terminus, enabling precise tuning of μ-agonist and δ-antagonist activities independently. This approach represents a significant advancement over homodimers like bis-[H-Dmt-NH(CH₂)ₙ]-2(1H)pyrazinone derivatives, which inherently linked identical pharmacophores. The structural asymmetry allows optimization of each domain's binding interactions without mutual compromise, creating ligands with finely balanced dual activities. This design paradigm has established a new standard for opioid DML development, demonstrating unprecedented preservation of parent peptide activities as confirmed through rigorous pharmacological evaluation [3].

Properties

Product Name

[Tyr-Pro-Phe-NH-CH2-]2

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-oxo-1-phenylpentan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C48H57N7O8

Molecular Weight

860.0 g/mol

InChI

InChI=1S/C48H57N7O8/c49-37(27-33-15-19-35(56)20-16-33)47(62)54-25-7-13-41(54)45(60)52-38(28-31-9-3-1-4-10-31)43(58)23-24-51-40(30-34-17-21-36(57)22-18-34)48(63)55-26-8-14-42(55)46(61)53-39(44(50)59)29-32-11-5-2-6-12-32/h1-6,9-12,15-22,37-42,51,56-57H,7-8,13-14,23-30,49H2,(H2,50,59)(H,52,60)(H,53,61)/t37-,38-,39-,40-,41-,42-/m0/s1

InChI Key

SDEZJRFUZMVTCN-UJKKYYSESA-N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)CCNC(CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)CCN[C@@H](CC4=CC=C(C=C4)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.